molecular formula C8H14O B6211915 rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol, exo CAS No. 64170-86-1

rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol, exo

Cat. No.: B6211915
CAS No.: 64170-86-1
M. Wt: 126.20 g/mol
InChI Key: HNCXRKBVFWLKTR-XLPZGREQSA-N
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Description

rac-(1R,5S,6S)-bicyclo[321]octan-6-ol, exo is a bicyclic compound with a unique structure that includes a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S,6S)-bicyclo[321]octan-6-ol, exo typically involves the use of starting materials that can form the bicyclic structure through a series of reactions One common method is the Diels-Alder reaction, which forms the bicyclic core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol, exo can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohol derivatives.

Scientific Research Applications

rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol, exo has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol, exo involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The bicyclic structure also contributes to its unique properties and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,3S,5S)-6-azabicyclo[3.2.1]octan-3-ol
  • rac-(1R,5S)-6-azabicyclo[3.2.1]octan-7-one

Uniqueness

rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol, exo is unique due to its specific stereochemistry and the presence of the hydroxyl group. This combination of features distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

CAS No.

64170-86-1

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(1S,5R,6R)-bicyclo[3.2.1]octan-6-ol

InChI

InChI=1S/C8H14O/c9-8-5-6-2-1-3-7(8)4-6/h6-9H,1-5H2/t6-,7+,8+/m0/s1

InChI Key

HNCXRKBVFWLKTR-XLPZGREQSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H](C1)[C@@H](C2)O

Canonical SMILES

C1CC2CC(C1)C(C2)O

Purity

95

Origin of Product

United States

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